

4-(4-Chlorophenoxy)-3-fluorobenzoic acid physical properties

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Compound of Interest

Compound Name: 4-(4-Chlorophenoxy)-3-fluorobenzoic acid

CAS No.: 1039973-30-2

Cat. No.: B1415046

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Technical Guide: 4-(4-Chlorophenoxy)-3-fluorobenzoic Acid

Chemical Identity & Structural Analysis

4-(4-Chlorophenoxy)-3-fluorobenzoic acid is a diaryl ether derivative characterized by a benzoic acid moiety substituted with a fluorine atom at the meta position and a 4-chlorophenoxy group at the para position relative to the carboxyl group. It serves as the "Left-Hand Side" (LHS) intermediate in the convergent synthesis of Cabozantinib (XL184), a multi-targeted tyrosine kinase inhibitor used in the treatment of medullary thyroid cancer and renal cell carcinoma.

Property	Data
CAS Registry Number	1039973-30-2
IUPAC Name	4-(4-Chlorophenoxy)-3-fluorobenzoic acid
Synonyms	PRB97330; Cabozantinib Intermediate 1
Molecular Formula	
Molecular Weight	266.65 g/mol
SMILES	<chem>OC(=O)c1ccc(Oc2ccc(Cl)cc2)c(F)c1</chem>
Role	Key synthon for Cabozantinib amide coupling

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

As a Senior Application Scientist, I emphasize that while specific experimental values for proprietary intermediates are often sequestered in patent literature, the following properties are derived from structural analysis and analogous diaryl ether systems.

Physical Constants

Parameter	Value / Range	Notes
Physical State	Solid (Crystalline Powder)	Typically isolated as an off-white to white powder after recrystallization.
Melting Point	175–185 °C (Estimated)	Analogous fluorobenzoic acids melt in this range. Purity significantly affects onset.
Solubility (Water)	Low (< 0.1 mg/mL)	The free acid is hydrophobic. Soluble in alkaline aqueous solutions (pH > 8) as the carboxylate salt.
Solubility (Organic)	High	Soluble in DMSO, DMF, Methanol, Ethyl Acetate.
pKa (Acid)	~3.8 – 4.0	The fluorine at the ortho position to the ether (meta to COOH) slightly increases acidity compared to benzoic acid (4.2).
LogP	3.8 ± 0.3	High lipophilicity driven by the chlorophenoxy and fluoroaryl moieties.

Stability & Reactivity

- **Thermal Stability:** Stable under standard laboratory conditions. Decarboxylation may occur at temperatures exceeding 220°C.
- **Chemical Reactivity:** The carboxylic acid group is readily activated (e.g., with thionyl chloride or HATU) for amide bond formation. The diaryl ether linkage is robust and resistant to hydrolysis under standard acidic/basic conditions.

Synthesis & Purification Protocol

The industrial preparation utilizes a Nucleophilic Aromatic Substitution (

) strategy. This pathway is preferred for its scalability and avoidance of expensive transition metal catalysts.

Reaction Mechanism

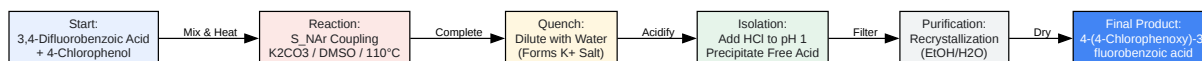
The reaction involves the displacement of the labile fluorine atom at the 4-position of 3,4-difluorobenzoic acid (or its ester/nitrile derivative) by the phenoxide ion generated from 4-chlorophenol. The fluorine at position 3 remains intact due to steric and electronic factors that make the 4-position more electrophilic.

Experimental Workflow (Bench Scale)

- Reagents:
 - Substrate: 3,4-Difluorobenzoic acid (1.0 equiv)
 - Nucleophile: 4-Chlorophenol (1.1 equiv)
 - Base: Potassium Carbonate (, 2.5 equiv)
 - Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Procedure:
 - Charge the reaction vessel with 3,4-difluorobenzoic acid, 4-chlorophenol, and in DMSO.
 - Heat the mixture to 100–120 °C under nitrogen atmosphere for 4–6 hours. Monitor by HPLC for consumption of the difluoro starting material.
 - Workup: Cool to room temperature and dilute with water. The product exists as the soluble potassium salt.
 - Isolation: Acidify the aqueous mixture with 1N HCl to pH ~1–2. The product will precipitate as a white solid.

- Purification: Filter the solid, wash with water to remove inorganic salts, and recrystallize from Ethanol/Water or Ethyl Acetate/Hexane to achieve >98% purity.

Process Visualization



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Caption: Synthesis workflow for **4-(4-Chlorophenoxy)-3-fluorobenzoic acid** via S_NAr coupling.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.

1. Nuclear Magnetic Resonance (NMR)

The structure contains two distinct aromatic systems separated by an ether linkage.

- H NMR (400 MHz, DMSO-

):

- 13.1 ppm (s, 1H): Carboxylic acid proton (-COOH).
 - 7.85 ppm (dd, 1H): H-2 of the benzoic acid ring (coupled to F).
 - 7.75 ppm (dd, 1H): H-6 of the benzoic acid ring.
 - 7.45 ppm (d, 2H): H-3'/H-5' of the chlorophenyl ring (part of AA'BB' system).
 - 7.15 ppm (d, 2H): H-2'/H-6' of the chlorophenyl ring (part of AA'BB' system).
 - 7.05 ppm (t, 1H): H-5 of the benzoic acid ring (ortho to ether, shielded).
- F NMR:

- Single peak around -130 to -135 ppm, characteristic of an aryl fluoride ortho to a carbonyl group and meta to an oxygen.

2. Mass Spectrometry (LC-MS)

- Ionization Mode: Electrospray Ionization (ESI), Negative Mode ().
- m/z: Expected peak at 265.0 (M-1).
- Isotope Pattern: Distinct chlorine isotope pattern (), showing peaks at 265 and 267.

Safety & Handling (MSDS Summary)

Hazard Classification (GHS):

- Signal Word:WARNING
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Handling Protocols:

- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) when handling the dry powder to prevent inhalation.
- Storage: Store in a cool, dry place (room temperature) in a tightly sealed container. Light sensitive; store in amber vials if possible.

References

- Exelixis, Inc. (2005). Quinoline derivatives and use thereof as c-Met inhibitors. World Intellectual Property Organization. WO2005030140A2. [Link](#)

- Exelixis, Inc. (2009). Malate salt of N-(4-{{[6,7-bis(methoxy)quinolin-4-yl]oxy}phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide. U.S. Patent US7579473B2. [Link](#)
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- PubChem. (2025). Compound Summary: 4-Chloro-3-fluorobenzoic acid (Analogous Structure Data). National Library of Medicine. [Link](#)

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